molecular formula C8H13N3 B13567927 N,4,5,6-tetramethylpyrimidin-2-amine

N,4,5,6-tetramethylpyrimidin-2-amine

Cat. No.: B13567927
M. Wt: 151.21 g/mol
InChI Key: AFFCEDIKHSWVTC-UHFFFAOYSA-N
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Description

N,4,5,6-tetramethylpyrimidin-2-amine is an organic compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its hydrophilic nature and is soluble in polar solvents such as alcohols and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5,6-tetramethylpyrimidin-2-amine typically involves the condensation of dimethyl ethylenediamine with ethyl cyanoacetate, followed by further reactions to form the target compound . The reaction conditions often include refluxing in polar solvents and the use of catalysts to facilitate the condensation and subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N,4,5,6-tetramethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .

Mechanism of Action

The mechanism of action of N,4,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N,4,5,6-tetramethylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-5-6(2)10-8(9-4)11-7(5)3/h1-4H3,(H,9,10,11)

InChI Key

AFFCEDIKHSWVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)NC)C

Origin of Product

United States

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